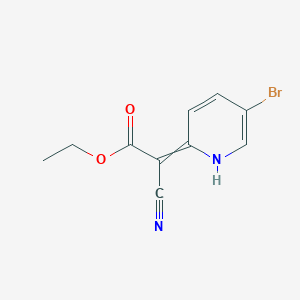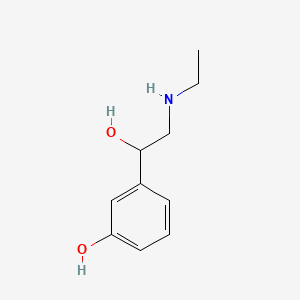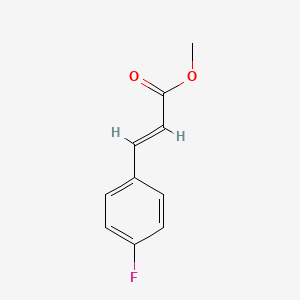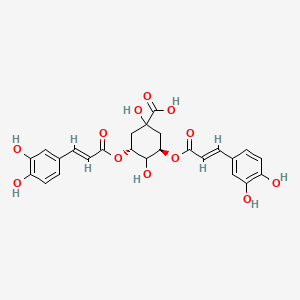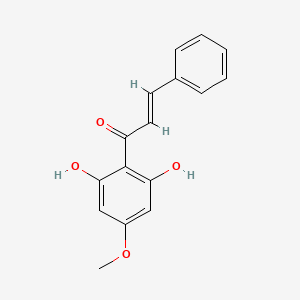
FSP-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FSP-3 is an anticoagulant: it irreversibly inhibits serine proteinase α-thrombine. Fluorocontaining phosphonate,synthetised. Irreversible anti-coagulant activity: King=1.4 x 10-3 mol-1 min-1.
科学的研究の応用
Microstructure and Mechanical Properties Enhancement
Research has shown that friction stir processing (FSP) can significantly refine particle and grain size in materials, enhancing their mechanical properties. For example, a study demonstrated that multi-pass FSP on a hypo-eutectic Al–Si automotive alloy, especially with pre-process thermal treatment, leads to finer silicon particles and aluminum grains. This refinement positively impacts the material's mechanical properties, such as ductility and tensile strength (Meenia et al., 2016).
Functional-Structural Plant Models (FSPMs)
FSPMs represent a novel paradigm in plant biology research. They integrate detailed plant structure modeling with physiological functions, enabling the study of plant growth and development at various spatial and temporal scales. This approach aids in understanding the complex 3-D structure of plants and their interaction with the environment, finding applications in agronomy and plant sciences (Sievänen et al., 2014).
Nanoparticle Synthesis via Flame Spray Pyrolysis (FSP)
FSP is a versatile technique for synthesizing nanostructural materials with engineered functionalities. It's widely used in producing nanoparticles for diverse applications, including catalysts and sensor materials. FSP enables the creation of unique material morphologies, such as core-shell structures and nanorods, through a scalable and efficient process (Teoh et al., 2010).
Computational Botany and Plant Science
FSP models have become essential in computational botany, integrating concepts from plant science, computer science, and mathematics. They simulate plant growth and morphology, contributing to understanding plant development and environmental interactions. FSP models are increasingly used to address complex questions in plant systems that are challenging to explore empirically (Evers et al., 2018).
特性
分子式 |
C19H28F6NO5PS |
|---|---|
分子量 |
527.46 g/mol |
純度 |
≥ 99% (NMR) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
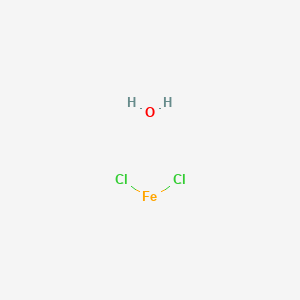
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)

